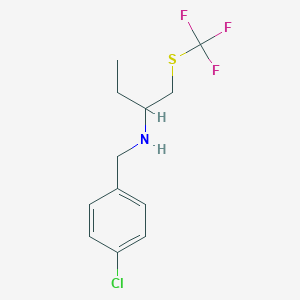

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

CAS No.:

Cat. No.: VC15792733

Molecular Formula: C12H15ClF3NS

Molecular Weight: 297.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClF3NS |

|---|---|

| Molecular Weight | 297.77 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |

| Standard InChI | InChI=1S/C12H15ClF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |

| Standard InChI Key | JIXXYYXVPOPHSE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl |

Introduction

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound that belongs to the class of substituted amines. It contains a chloro-benzyl group and a trifluoromethylsulfanylmethylpropyl moiety, making it a complex molecule with diverse potential applications in pharmaceuticals and agrochemicals. The compound's structure is characterized by the presence of a chlorine atom and a trifluoromethyl group, which significantly influence its electronic properties and reactivity.

Synthesis of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pressure, and concentration to optimize yield and purity. Common analytical techniques used to confirm the structure include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis Steps:

-

Starting Materials: Chlorinated aromatic compounds and sulfanyl groups are typically used.

-

Reaction Conditions: Temperature, pressure, and concentration must be carefully controlled.

-

Analytical Techniques: NMR and mass spectrometry are used for structural confirmation.

Potential Applications

Given its complex structure and functional groups, (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the trifluoromethyl group, which is common in many FDA-approved drugs, suggests potential biological activity .

Applications Overview:

-

Pharmaceuticals: Potential use in developing therapeutic agents due to its complex structure.

-

Agrochemicals: May have applications due to its unique chemical properties.

Chemical Reactions and Interactions

The compound can participate in various chemical reactions, influenced by steric hindrance from the bulky trifluoromethylsulfanyl group. Its mechanism of action in biological systems would depend on interactions with specific targets, requiring further pharmacological assays for detailed understanding.

Reaction Pathways:

-

Steric Hindrance: The trifluoromethylsulfanyl group affects reactivity.

-

Biological Interactions: Requires pharmacological assays for detailed understanding.

Analytical Techniques for Characterization

For further characterization, techniques such as high-performance liquid chromatography (HPLC) can be utilized alongside NMR and mass spectrometry.

Techniques Used:

-

NMR Spectroscopy: For structural confirmation.

-

Mass Spectrometry: To confirm molecular weight and structure.

-

HPLC: For purity and quantitative analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume